molecular formula C15H18N2O2S B2881639 N-(6-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

N-(6-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Número de catálogo: B2881639
Peso molecular: 290.4 g/mol
Clave InChI: LLYWXSGKKWFVTG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(6-Methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a benzothiazole derivative featuring a methoxy substituent at the 6-position of the benzothiazole ring and a cyclohexanecarboxamide group at the 2-position. Benzothiazoles are recognized for their broad-spectrum biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The methoxy group enhances electronic effects and solubility, while the cyclohexanecarboxamide moiety contributes to conformational flexibility and target-binding interactions.

Propiedades

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-19-11-7-8-12-13(9-11)20-15(16-12)17-14(18)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYWXSGKKWFVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

La síntesis de WAY-312121 implica varios pasos, cada uno de los cuales requiere condiciones de reacción precisas. Las rutas sintéticas suelen incluir:

    Formación inicial: Los materiales de partida se someten a una serie de reacciones, incluidas la condensación y la ciclación, para formar la estructura central de WAY-312121.

    Modificaciones del grupo funcional: Se introducen o modifican varios grupos funcionales mediante reacciones como la alquilación, la acilación y la reducción.

    Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para garantizar una alta pureza.

Los métodos de producción industrial para WAY-312121 están diseñados para ser escalables y rentables. Estos métodos a menudo implican optimizar las condiciones de reacción para maximizar el rendimiento y minimizar los subproductos.

Análisis De Reacciones Químicas

WAY-312121 se somete a varios tipos de reacciones químicas, que incluyen:

    Oxidación: Este compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de varios derivados oxidados.

    Reducción: Las reacciones de reducción utilizando agentes como el hidruro de aluminio y litio pueden convertir ciertos grupos funcionales dentro de WAY-312121 a sus formas reducidas.

    Sustitución: Las reacciones de sustitución nucleofílica y electrofílica pueden introducir nuevos grupos funcionales en la molécula, alterando sus propiedades.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y temperaturas controladas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Aplicaciones Científicas De Investigación

WAY-312121 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

    Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.

    Biología: Los investigadores estudian sus interacciones con macromoléculas biológicas para comprender su potencial como agente terapéutico.

    Medicina: WAY-312121 se investiga por su posible uso en el tratamiento de diversas enfermedades debido a su actividad biológica específica.

    Industria: Encuentra aplicaciones en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de WAY-312121 implica su interacción con objetivos moleculares específicos dentro de los sistemas biológicos. Se une a estos objetivos, modulando su actividad y dando lugar a varios efectos biológicos. Las vías implicadas en su mecanismo de acción son complejas y dependen del contexto específico en el que se utiliza el compuesto.

Comparación Con Compuestos Similares

Antimicrobial Benzothiazole Derivatives

BTC-j (N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide)

  • Structure: Differs by replacing the cyclohexanecarboxamide with a pyridine-amino acetamide chain.
  • Activity: Exhibits potent antibacterial activity (MIC values: 3.125–12.5 µg/ml against E. coli, P. aeruginosa, S. aureus, and B. subtilis) .
  • Mechanism : Inhibits DNA gyrase, a bacterial topoisomerase critical for DNA replication .
  • Key Insight : The 6-methoxy group on the benzothiazole ring enhances antimicrobial efficacy, suggesting its importance in the target compound.

BTC-r (N-(6-Nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide)

  • Structure : Substitutes the methoxy group with a nitro group at the 6-position.
  • Activity : Comparable antimicrobial activity to BTC-j, but nitro groups may reduce solubility or increase toxicity .
  • Comparison : The methoxy group in the target compound likely offers better pharmacokinetic properties than nitro substituents.

Adamantane-Substituted Benzothiazole

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

  • Structure : Replaces the cyclohexanecarboxamide with an adamantyl-acetamide group.
  • Synthesis : Prepared via reaction of 1-adamantylacetyl-imidazole with 6-methoxy-1,3-benzothiazol-2-amine .
  • Structural Features : The adamantyl group adopts a gauche conformation, influencing crystal packing via N–H···N and C–H···O hydrogen bonds .
  • Comparison : The adamantyl group may enhance lipophilicity and membrane penetration compared to the cyclohexanecarboxamide in the target compound.

Thiourea-Linked Cyclohexanecarboxamides

N-(Arylcarbamothioyl)cyclohexanecarboxamide Derivatives (H2L1–H2L9)

  • Structure : Feature a thiourea (–NH–C(S)–NH–) bridge between the cyclohexanecarboxamide and aryl groups .
  • Activity: Known for metal chelation, antifungal, and antitumor properties due to hard/soft donor atoms (O, N, S) .

Cyclohexanecarboxamide-Based Enzyme Inhibitors

AZD4996 ((1R,2R)-N-(1-Cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexanecarboxamide)

  • Structure : Shares the cyclohexanecarboxamide group but includes a tetrahydropyridoindole moiety.
  • Activity : Potent cathepsin K inhibitor (IC₅₀ = 0.2 nM) for treating osteoporosis and osteoarthritis .

Amino-Substituted Benzothiazole Analogs

N-(6-Amino-4-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

  • Structure: Features 6-amino and 4-methyl substituents on the benzothiazole ring .
  • Comparison: The 6-methoxy group in the target compound may provide better metabolic stability than the amino group, which could undergo oxidation.

Actividad Biológica

N-(6-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a compound that belongs to the class of benzothiazole derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The structural formula of N-(6-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide can be represented as follows:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique arrangement of the methoxy group on the benzothiazole moiety is believed to influence its biological properties significantly.

1. Anticancer Activity

Research has demonstrated that benzothiazole derivatives exhibit promising anticancer properties. A study evaluated various benzothiazole compounds against cancer cell lines, revealing that those with similar structural features to N-(6-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide showed significant inhibition of cell proliferation. Notably, compounds exhibiting a benzothiazole core were more effective than those without it, suggesting that the benzothiazole moiety is crucial for anticancer activity .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound 8jU9375.2Procaspase-3 activation
Compound 8kMCF-76.6Induction of apoptosis
N-(6-methoxy...)VariousTBDTBD

2. Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. The presence of the methoxy group enhances the lipophilicity and bioavailability of these compounds, potentially increasing their effectiveness against a range of pathogens .

Table 2: Antimicrobial Activity Overview

Compound NameTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Benzothiazole Derivative AE. coli16 μM
Benzothiazole Derivative BS. aureus8 μM

The mechanisms through which N-(6-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes by binding to their active sites or altering their conformation .
  • Apoptosis Induction : The activation of procaspase-3 leading to apoptosis has been identified as a significant pathway in the anticancer activity of benzothiazole derivatives .
  • Chelation Effects : Some studies suggest that these compounds can chelate metal ions like zinc, which may enhance their anticancer efficacy by disrupting metal-dependent enzymatic activities .

Case Studies

In a notable case study involving a series of benzothiazole derivatives, researchers demonstrated that modifications to the methoxy group significantly influenced both the potency and selectivity against cancer cell lines . The structure–activity relationship (SAR) analysis indicated that specific substitutions could optimize therapeutic effects while minimizing off-target toxicity.

Q & A

Q. Basic

  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, cyclohexyl carbons at δ 25–35 ppm) .
  • IR : Carboxamide C=O stretch (~1668 cm1^{-1}) and benzothiazole C=N (~1604 cm1^{-1}) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

How does the compound interact with biological targets, and what assays confirm its activity?

Q. Advanced

  • Enzyme inhibition : Potential inhibition of bacterial cell wall synthesis enzymes (e.g., Mur ligases) via carboxamide-thiazole interactions .
  • Apoptosis induction : Upregulation of pro-apoptotic proteins (e.g., p21) and downregulation of Bcl-2 in cancer cells, validated via Western blotting and flow cytometry .
  • In vitro assays : Use MTT or resazurin assays (IC50_{50} values) in HL-60 or HeLa cell lines to quantify cytotoxicity .

How can structure-activity relationships (SAR) guide derivative design?

Q. Advanced

  • Methoxy group : Critical for hydrogen bonding with target proteins; removal reduces activity by 70% .
  • Cyclohexyl substituent : Hydrophobic interactions enhance membrane permeability. Methyl or ethyl analogs show varied logP values (2.5–3.8) .
  • Benzothiazole core : Replacement with benzimidazole decreases potency, highlighting sulfur’s role in π-stacking .

How should researchers address contradictory bioactivity data across studies?

Q. Advanced

  • Assay variability : Compare IC50_{50} values under standardized conditions (e.g., serum-free media, 48-hour incubation).
  • Cell-line specificity : Test multiple lines (e.g., MCF-7 vs. A549) to identify selective toxicity .
  • Metabolic stability : Assess using liver microsomes to rule out false negatives from rapid degradation .

What computational tools predict binding modes and pharmacokinetics?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) using PDB ID 1M17 .
  • ADMET prediction (SwissADME) : LogP ~3.2, moderate BBB permeability, and CYP3A4 metabolism flags potential toxicity .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to correlate frontier orbitals with reactivity .

What challenges arise during scale-up synthesis, and how are they mitigated?

Q. Advanced

  • Low solubility : Use polar aprotic solvents (DMF, DMSO) or PEG-based formulations .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
  • By-product formation : Monitor via TLC and optimize stoichiometry (1:1.2 molar ratio of amine to acid chloride) .

How does the compound perform in comparative studies with similar benzothiazole derivatives?

Q. Basic

Compound Substituents Activity (IC50_{50}, μM)
Target Compound6-OCH3_3, cyclohexyl12.5 (HL-60)
N-(6-Methyl analog)6-CH3_3, cyclohexyl28.7 (HL-60)
N-Benzyl derivative6-OCH3_3, benzyl9.8 (HeLa)

What crystallographic databases or software are recommended for structural analysis?

Q. Advanced

  • SHELX suite : For refinement of X-ray data (SHELXL-2018) and hydrogen-bond analysis .
  • Mercury (CCDC) : Visualize packing diagrams and intermolecular interactions .
  • CIF validation : Check using checkCIF/PLATON to resolve disorder or symmetry errors .

Synthetic Pathway Overview

Intermediate synthesis : 2-Amino-6-methoxybenzothiazole from 2-aminothiophenol and methoxybenzaldehyde .

Coupling : React with cyclohexanecarboxylic acid chloride in DCM/TEA .

Purification : Recrystallize from ethanol (80% yield) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.